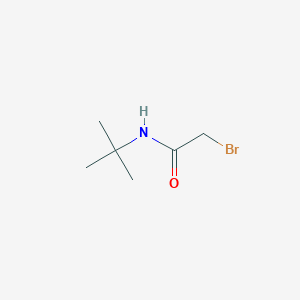

2-Bromo-N-(tert-butyl)acetamide

Description

Significance of Alpha-Haloamides as Precursors in Synthetic Strategies

Alpha-haloamides are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. nih.gov Their chemical framework allows for a multitude of transformations, including α-aminations, radical cyclizations to form β- and γ-lactams, and various transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of pharmaceuticals and other functional organic materials.

The reactivity of α-haloamides stems from the electrophilic nature of the α-carbon and the ability of the halogen to act as a leaving group. This allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. For instance, the chloride in α-chloroamides can readily undergo SN2 reactions to produce α-amino and α-oxyamides. nih.gov Furthermore, the amide group itself can be modified, adding another layer of synthetic versatility. nih.gov

Enantioenriched α-haloamides are particularly sought after as they can be used to prepare chiral motifs found in many agrochemical and pharmaceutical products. nih.gov The development of stereoselective methods for the synthesis of these compounds, such as asymmetric halogenation or alkylation, is an active area of research. nih.gov

Overview of the Academic Research Landscape for 2-Bromo-N-(tert-butyl)acetamide

The academic research landscape for this compound and related α-haloamides is diverse, with studies focusing on their synthesis, reaction mechanisms, and applications in the construction of complex molecular architectures. Classical methods for preparing α-haloamides typically involve the reaction of an α-haloacetyl halide with an amine. nih.gov

Recent research has explored novel synthetic routes. For example, photoenzymatic hydroalkylation of olefins using α,α-dichloroamides has been developed to produce α-chloroamides with high enantioselectivity. nih.gov This method highlights the ongoing effort to develop more efficient and environmentally friendly synthetic protocols.

Investigations into the reactivity of these compounds are also prevalent. For instance, the reaction of N-bromoacetamide with olefins has been re-examined, revealing the formation of 2-bromo-N-bromoacetimidates, a new class of compounds, rather than the expected allylic bromination products. researchgate.net Such studies contribute to a deeper understanding of the fundamental chemical behavior of α-haloamides and open up new avenues for their application in organic synthesis.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H12BrNO | 194.07 | 67056-04-6 |

| N-tert-butyl-N-(2-aminoethyl)-2-bromoacetamide | C8H17BrN2O | 237.14 | 1284246-99-6 |

| 2-(3-bromo-phenyl)-n-tert-butyl-acetamide | C12H16BrNO | 270.171 | 883801-90-9 |

| N-Bromoacetamide | C2H4BrNO | 137.96 | 79-15-2 |

| N-tert-Butylacetamide | C6H13NO | 115.17 | 762-84-5 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDSFKANPSFTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Bromo N Tert Butyl Acetamide and Its Structural Analogues

Classical and Established Amination Routes for 2-Bromo-N-(tert-butyl)acetamide Synthesis

The most conventional and widely established methods for synthesizing this compound involve the formation of an amide bond between a tert-butylamine (B42293) moiety and a bromoacetyl group. These routes are typically characterized by their reliability and straightforward execution.

The primary classical approach is the acylation of tert-butylamine with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. ncert.nic.in This nucleophilic substitution reaction is generally performed in the presence of a base, like potassium carbonate or pyridine, to neutralize the hydrogen halide byproduct and drive the reaction to completion. ncert.nic.inirejournals.com For example, the synthesis of the analogue 2-bromo-N-(p-chlorophenyl) acetamide (B32628) is achieved by reacting 4-chloroaniline (B138754) with bromoacetyl bromide in the presence of potassium carbonate. irejournals.com

An alternative established method involves the coupling of bromoacetic acid with tert-butylamine using a dehydrating agent. Carbodiimides, particularly dicyclohexylcarbodiimide (B1669883) (DCC), are frequently employed for this purpose. In a representative synthesis of a structural analogue, N-(α,α-dimethylbenzyl)-α-bromo-tert-butylacetamide, α-bromo-tert-butylacetic acid was reacted with α,α-dimethylbenzylamine in the presence of DCC to yield the desired amide. prepchem.com

| Method | Reactants | Reagents/Conditions | Advantages | Disadvantages |

| Acylation with Acyl Halide | tert-Butylamine, Bromoacetyl bromide/chloride | Inert solvent (e.g., CH₂Cl₂), Base (e.g., K₂CO₃, Pyridine) | High reactivity, Generally good yields | Acyl halides are moisture-sensitive and corrosive |

| Carbodiimide Coupling | tert-Butylamine, Bromoacetic acid | Dicyclohexylcarbodiimide (DCC), Solvent (e.g., Benzene) | Milder conditions than acyl halides | Formation of dicyclohexylurea byproduct can complicate purification |

One-Pot Transformations and Sequential Reaction Strategies in Bromoacetamide Formation

To improve efficiency and reduce waste, one-pot and sequential reaction strategies have been developed. These methodologies combine multiple reaction steps into a single process without isolating intermediates, saving time, solvents, and resources. usf.edu A sequential reaction is a series of transformations where the product of one step becomes the substrate for the next. usf.eduaakash.ac.in

A notable example analogous to the synthesis of the target compound is the one-pot, two-step synthesis of N-(tert-butyl)benzamides. chemicalbook.com This process begins with a Schmidt reaction, where a benzaldehyde (B42025) is treated with sodium azide (B81097) and trifluoromethanesulfonic acid. Upon completion, tert-butyl acetate (B1210297) is added to the same reaction vessel, initiating a Ritter-type amidation to form the final N-tert-butylbenzamide in high yield. chemicalbook.com This strategy showcases how multiple bond-forming events can be chained together efficiently.

| Step | Reaction Type | Reactants & Reagents | Purpose |

| Step 1 (Analogous) | Schmidt Reaction | Benzaldehyde, Sodium Azide, Trifluoromethanesulfonic Acid | Forms an intermediate acyl azide/isocyanate from an aldehyde. |

| Step 2 (Analogous) | Ritter Amidation | In situ intermediate, tert-Butyl Acetate, Trifluoromethanesulfonic Acid | The tert-butyl cation generated from the acetate is trapped by the nitrogen species to form the N-tert-butyl amide. |

Development of Advanced and Sustainable Synthetic Protocols for this compound

Recent research efforts have focused on creating more sustainable, efficient, and safer methods for amide synthesis, moving beyond classical approaches.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability. In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. While a specific flow synthesis for this compound is not detailed in the provided results, the technology has been successfully applied to the synthesis of its precursors. For instance, the stereoselective synthesis of chiral amines, which are key starting materials for chiral amides, has been accomplished in micro(meso) flow reactors. nih.gov The metal-free, catalytic reduction of imines to produce chiral amines was performed efficiently under continuous flow conditions, demonstrating the potential for developing automated and highly productive processes for API precursors. nih.gov Applying this to the bromination of an N-tert-butyl acetamide precursor or the subsequent amidation could enhance safety by minimizing the volume of hazardous materials at any given time and improve yield through superior thermal management.

A significant advancement in amide synthesis is the development of catalytic methods that avoid the use of stoichiometric activating agents required in classical coupling reactions. youtube.com A groundbreaking approach involves the use of boronic acid catalysts for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.orgnih.gov

Specifically, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been identified as a highly active and stable catalyst for this transformation. organic-chemistry.org This method allows for the direct coupling of a wide range of substrates, including aliphatic and aromatic acids, with various amines under exceptionally mild conditions. nih.gov This catalytic cycle is efficient for producing N-Boc-protected amino acids with minimal racemization, highlighting its potential for synthesizing chiral amide structures. nih.gov This innovation represents a more sustainable and atom-economical route to amides like this compound, proceeding via direct coupling of bromoacetic acid and tert-butylamine.

Another innovative strategy employs cooperative catalysis, using a combination of a Lewis acid and a Brønsted base to facilitate reactions under neutral conditions. For example, a Sc(OTf)₃/Et₃N system has been shown to enable the efficient N-alkylation of amides, demonstrating the power of dual activation in modern synthesis. nih.gov

| Catalytic System | Reactants | Conditions | Key Advantages |

| Boronic Acid Catalysis organic-chemistry.orgnih.gov | Carboxylic Acid, Amine | (2-(thiophen-2-ylmethyl)phenyl)boronic acid catalyst, Room Temperature | Mild conditions, High functional group tolerance, Avoids stoichiometric activators, Low racemization. |

| Cooperative Catalysis nih.gov | Amide, Electrophile | Sc(OTf)₃ (Lewis Acid), Et₃N (Brønsted Base) | pH- and redox-neutral, High chemoselectivity, Dual activation of substrates. |

Preparation of Chiral and Stereoisomeric Forms of this compound Precursors

While this compound itself is achiral, the synthesis of its chiral analogues relies on the availability of enantiopure precursors. The stereochemistry of the final molecule is dictated by the stereocenters present in the amine or carboxylic acid starting materials. Therefore, stereoselective synthesis of these precursors is of paramount importance. youtube.com

Significant progress has been made in the catalytic, stereoselective synthesis of chiral amines. One effective strategy involves the diastereoselective reduction of imines that bear a removable chiral auxiliary. This reduction can be mediated by trichlorosilane (B8805176) in combination with catalytic amounts of a chiral Lewis base. This approach has been successfully used to produce immediate precursors to chiral APIs in both batch and continuous flow formats, achieving high yields and excellent stereocontrol. nih.gov

Furthermore, methods for the stereoselective synthesis of brominated building blocks have been developed. The Horner-Wadsworth-Emmons (HWE) reaction of tert-butyl (diphenylphosphono)bromoacetate with various aldehydes yields (E)-α-bromoacrylates with high stereoselectivity, typically exceeding 90%. nih.govorganic-chemistry.org These unsaturated α-bromoesters are valuable intermediates that can be further elaborated into saturated, chiral bromo-amide structures. organic-chemistry.org Research into the stereochemistry of bromination reactions on cyclic precursors, such as spiro-1,3-dioxanes, also contributes to the controlled synthesis of complex chiral molecules. rsc.org

Mechanistic Investigations into the Reactivity of 2 Bromo N Tert Butyl Acetamide

Elucidation of Nucleophilic Substitution Pathways (e.g., SN2 Reactions at Alpha-Carbon)

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes 2-Bromo-N-(tert-butyl)acetamide a prime candidate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide functionality polarizes the carbon-bromine bond, rendering the alpha-carbon electrophilic and susceptible to attack by nucleophiles.

The predominant mechanism for nucleophilic substitution at the primary alpha-carbon of this compound is the bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. ksu.edu.sa This backside attack leads to an inversion of stereochemistry at the alpha-carbon, a hallmark of the SN2 reaction. openstax.org

Several factors influence the rate and efficiency of SN2 reactions involving this compound:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are preferred as they solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity. ksu.edu.sa Polar protic solvents can slow down SN2 reactions by solvating the nucleophile. ksu.edu.sa

Steric Hindrance: The tert-butyl group, while not directly attached to the reaction center, can exert some steric influence. However, the primary nature of the alpha-carbon generally allows for efficient SN2 reactions. It is worth noting that significant steric hindrance, as seen in neopentyl systems, can dramatically slow down SN2 reactions. nih.gov

The reactivity of the leaving group is also crucial. Bromide is a good leaving group, making the substitution reaction favorable. Studies comparing different leaving groups on similar skeletons have shown that while triflate is the best, bromide and iodide are more reactive than sulfonate esters like tosylate and mesylate. nih.gov

Table 1: Factors Influencing SN2 Reactions of this compound

| Factor | Effect on SN2 Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increases with stronger nucleophiles | A more reactive nucleophile can more readily attack the electrophilic carbon. |

| Solvent | Favored by polar aprotic solvents (e.g., DMF, DMSO) | These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, preserving its reactivity. ksu.edu.sa |

| Leaving Group | Bromide is a good leaving group | The C-Br bond is sufficiently weak and the bromide ion is stable in solution. |

| Steric Hindrance | Relatively low at the primary alpha-carbon | The tert-butyl group is distant enough not to significantly impede backside attack. |

Radical-Mediated and Transition Metal-Catalyzed Reaction Mechanisms Involving Bromoacetamides

Beyond nucleophilic substitution, bromoacetamides like this compound can participate in reactions proceeding through radical intermediates or catalyzed by transition metals. These pathways open up a different realm of chemical transformations.

Radical-Mediated Reactions:

The carbon-bromine bond in bromoacetamides can undergo homolytic cleavage upon initiation by radical initiators (like AIBN or benzoyl peroxide) or photochemically. This generates a carbon-centered radical at the alpha-position. researchgate.net These radical intermediates can then participate in various reactions, including:

Addition to Alkenes: The generated radical can add across a double bond, leading to the formation of a new carbon-carbon bond. This process is a key step in certain polymerization and cyclization reactions.

Atom Transfer Radical Cyclization (ATRC): In the presence of a suitable alkene tethered to the bromoacetamide moiety, an intramolecular cyclization can occur. The 5-exo-trig radical cyclization of allylic α-bromoacetals is a well-established method for synthesizing heterocycles. mdpi.com

Fragmentation: Under certain conditions, the initially formed radical can undergo fragmentation. For instance, a study on the cyclization of an α-bromo aluminium thioacetal under radical conditions showed that a radical fragmentation and rearrangement process occurs at low temperatures. mdpi.com

A re-examination of the reaction of N-bromoacetamide (NBA) with olefins revealed that instead of the expected allylic bromination, the reaction leads to 2-bromo-N-bromoacetimidates. researchgate.net This process is thought to occur in two stages: a free-radical reaction of NBA with itself to form N,N-dibromoacetamide, followed by an ionic addition of this species to the double bond. researchgate.net

Transition Metal-Catalyzed Reactions:

Transition metals are powerful catalysts for a wide array of organic reactions, and bromoacetamides are excellent substrates for many of these transformations. mdpi.com These catalysts can activate the C-Br bond through various mechanisms, including oxidative addition, leading to organometallic intermediates that can then undergo further reactions.

Commonly employed transition metals include palladium, copper, nickel, rhodium, and iridium. researchgate.net These catalysts can facilitate:

Cross-Coupling Reactions: Palladium and nickel catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds by coupling the bromoacetamide with various organometallic reagents (e.g., Suzuki, Heck, Sonogashira couplings).

Carbonylation Reactions: In the presence of carbon monoxide, palladium catalysts can insert CO into the carbon-bromine bond, leading to the formation of α-ketoamides.

Amination and Amidation Reactions: Copper and palladium catalysts can be used to form C-N bonds, reacting the bromoacetamide with amines or amides. For instance, a copper-catalyzed multicomponent one-pot reaction involving N-(2-bromophenyl)trifluoroacetamides has been used to synthesize polysubstituted 3-chalcogenated indoles. mdpi.com

Ring-Opening Reactions: Transition metal catalysts can be used in the ring-opening reactions of strained systems like oxabenzonorbornadiene, where the resulting product can have multiple stereocenters. researchgate.net

The choice of catalyst, ligand, and reaction conditions can significantly influence the outcome and selectivity of these reactions. researchgate.net

Rearrangement and Cyclization Mechanisms Initiated by this compound

The reactivity of this compound can be harnessed to initiate intramolecular reactions, leading to the formation of cyclic structures or rearranged products.

Cyclization Mechanisms:

Intramolecular nucleophilic substitution is a common strategy for forming cyclic compounds. If a nucleophilic group is present elsewhere in the molecule containing the this compound moiety, it can attack the electrophilic alpha-carbon, displacing the bromide and closing a ring. The success of such cyclizations depends on the length and flexibility of the tether connecting the nucleophile and the electrophile, with 5- and 6-membered rings being the most commonly formed due to favorable thermodynamics and kinetics (Baldwin's rules).

A notable example is the N-bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates. This reaction, conducted by simply heating the substrates with N-bromoacetamide in DMF, yields 1-bromo-2-amino-3-butene derivatives through a proposed domino bromo-cyclization and elimination pathway. rsc.org

Rearrangement Mechanisms:

While less common for simple bromoacetamides, rearrangements can occur under specific conditions, often involving the formation of reactive intermediates. For example, in reactions involving neopentyl systems, the significant steric hindrance can disfavor direct SN2 substitution, and under certain conditions, rearrangements can be observed. nih.gov

In the context of related N-bromoamides, thermal rearrangements have been documented. For instance, the thermal rearrangement of 3-[(tert-butyl-NNO-azoxy)(nitro)methyl]-5-methyl-1,2,4-oxadiazole, a complex molecule, can lead to N-(2-tert-butyl-5-nitro-1-oxido-2H-1,2,3-triazol-4-yl)acetamide, demonstrating the possibility of azoxy group participation in Boulton-Katritzky rearrangements. researchgate.net

Analysis of Reaction Stereochemistry and Diastereoselectivity in Transformations of this compound Derivatives

When a chiral center is present in a molecule undergoing a reaction, or when a new chiral center is formed, the stereochemical outcome of the reaction becomes a critical aspect.

As previously discussed in the context of SN2 reactions, the substitution at the alpha-carbon of this compound proceeds with an inversion of configuration. openstax.org This is a direct consequence of the backside attack of the nucleophile. If the starting material is enantiomerically pure, the product will also be enantiomerically pure, but with the opposite stereochemistry at the reaction center.

In transition metal-catalyzed reactions, the stereochemistry of the product can often be controlled by using chiral ligands. researchgate.net These ligands coordinate to the metal center and create a chiral environment, which can favor the formation of one enantiomer or diastereomer over the other. The ability to control stereo- and regioselectivity is a significant advantage of using transition metal catalysts. researchgate.net

For example, in the enantioselective radical cyclization of 4-arylpent-4-enoic acids to synthesize functionalized chiral lactones, a copper-catalyzed reaction using a chiral (S,S)-tBuBox ligand was employed. mdpi.com This system effectively controlled the stereochemistry of the newly formed chiral center.

The diastereoselectivity of reactions involving this compound derivatives becomes important when the molecule already contains one or more stereocenters. The existing stereocenter(s) can influence the approach of the reagent, leading to a preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity.

Table 2: Stereochemical Outcomes in Reactions of this compound Derivatives

| Reaction Type | General Stereochemical Outcome | Controlling Factors |

|---|---|---|

| SN2 Reaction | Inversion of configuration at the alpha-carbon openstax.org | Inherent to the backside attack mechanism. |

| Transition Metal-Catalyzed Reactions | Can be enantioselective or diastereoselective | Use of chiral ligands, nature of the catalyst and substrate. researchgate.net |

| Radical Cyclization | Can be diastereoselective | Existing stereocenters in the substrate, reaction conditions. |

Strategic Applications of 2 Bromo N Tert Butyl Acetamide in Complex Organic Synthesis

Role as a Versatile Building Block for the Construction of Polyfunctionalized Molecules

2-Bromo-N-(tert-butyl)acetamide serves as a valuable precursor for the synthesis of molecules bearing multiple functional groups. The presence of the bromoacetyl moiety allows for facile introduction of an N-tert-butylacetamido group into various molecular scaffolds through nucleophilic substitution reactions. This strategy has been effectively employed in the functionalization of complex core structures.

A notable example is the regioselective alkylation of p-tert-butylthiacalix ijpsonline.comarene. nih.gov In these reactions, related N-substituted 2-bromoacetamides, such as 2-bromo-N-(4'-nitrophenyl)acetamide, have been used to introduce acetamide (B32628) fragments onto the lower rim of the thiacalix ijpsonline.comarene platform. nih.gov This functionalization is crucial for creating tailored host molecules with specific recognition properties for anionic guests. nih.gov The reaction typically proceeds by treating the thiacalix ijpsonline.comarene with the bromoacetamide derivative in the presence of a base like sodium carbonate or cesium carbonate in a suitable solvent such as acetone (B3395972) or acetonitrile. nih.gov The choice of base and solvent can influence the degree and regioselectivity of substitution, leading to mono-, di-, tri-, or tetra-substituted products. nih.gov

Furthermore, the reactivity of the bromoacetyl group in compounds like this compound allows for its use in the synthesis of more elaborate structures. For instance, various N-substituted 2-bromoacetamide (B1266107) derivatives are prepared by reacting different substituted amines with bromoacetyl bromide. who.int These intermediates can then be reacted with other molecules, such as 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584), in the presence of a base like lithium hydride in dimethylformamide (DMF) to yield S-substituted derivatives. who.int This two-step process demonstrates the utility of the bromoacetamide unit as a linker to connect different molecular fragments, resulting in the creation of polyfunctionalized molecules with potential biological activities. who.int

The following table summarizes representative examples of polyfunctionalized molecules synthesized using N-substituted 2-bromoacetamide building blocks.

| Starting Material | Reagent | Product | Application | Reference |

| p-tert-Butylthiacalix ijpsonline.comarene | 2-Bromo-N-(4'-nitrophenyl)acetamide | Functionalized thiacalix ijpsonline.comarene | Host for anionic guests | nih.gov |

| Substituted amines | Bromoacetyl bromide | N-Substituted 2-bromoacetamides | Intermediates for heterocycle synthesis | who.int |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | N-Substituted 2-bromoacetamides | S-Substituted 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives | Potential biologically active compounds | who.int |

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govmdpi.comu-szeged.hu this compound and its analogues have proven to be valuable reagents for the construction of various heterocyclic scaffolds, particularly those containing nitrogen and oxygen atoms.

Formation of Nitrogen-Containing Heterocycles and Scaffolds

The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry due to their prevalence in natural products and pharmaceuticals. nih.govmdpi.comu-szeged.huresearchgate.net The bromoacetyl group within this compound provides a key electrophilic site for reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds and subsequent cyclization to form heterocyclic rings.

A general strategy involves the reaction of N-substituted 2-bromoacetamides with various amines. For example, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl)acetamide with different amines at room temperature. irejournals.com This nucleophilic substitution of the bromine atom is a fundamental step in building more complex nitrogen-containing structures.

In a broader context, the reaction of N-bromoacetamides with olefins can lead to the formation of 2-bromo-N-bromoacetimidates, which are themselves precursors to nitrogen-containing heterocycles. researchgate.net These reactions, while not always leading directly to stable heterocycles in one pot, generate key intermediates that can be further transformed.

The following table provides examples of the synthesis of nitrogen-containing heterocyclic precursors using N-substituted 2-bromoacetamides.

| Reactant 1 | Reactant 2 | Product | Heterocycle Type | Reference |

| 2-Bromo-N-(p-chlorophenyl)acetamide | Various amines | 2-Amino-N-(p-chlorophenyl)acetamide derivatives | Precursors to further heterocycles | irejournals.com |

| N-Bromoacetamide | Olefins | 2-Bromo-N-bromoacetimidates | Precursors to nitrogen heterocycles | researchgate.net |

Synthesis of Oxazole (B20620) and Other Heterocyclic Architectures

Oxazole rings are present in a wide array of biologically active compounds. ijpsonline.comekb.eg The synthesis of oxazoles often involves the cyclization of precursors containing both nitrogen and oxygen functionalities. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of oxazole synthesis using related bromoacetyl compounds are well-established.

For instance, the synthesis of 5-benzyl-1,3,4-oxadiazole derivatives involves the initial preparation of N-substituted 2-bromoacetamides, which are then reacted with a thiol-containing oxadiazole to form the final product. who.int This highlights the role of the bromoacetamide moiety in constructing larger systems that incorporate heterocyclic rings.

Furthermore, the synthesis of bisoxazole and bromo-substituted aryloxazoles has been achieved through methods like the Van Leusen oxazole synthesis and subsequent bromination. mdpi.com While not directly employing this compound, these syntheses demonstrate the importance of bromo-functionalized intermediates in accessing complex oxazole architectures. The synthesis of some oxazole and benzoxazole (B165842) derivatives has been accomplished by starting with the reaction of an acid chloride of N-benzoyl glycine (B1666218) with aminophenol, followed by cyclization. ekb.eg

Implementation in Stereoselective and Asymmetric Total Synthesis Strategies

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs and natural products. researchgate.netrsc.orgnih.govnih.gov While specific examples detailing the use of this compound in stereoselective and asymmetric total synthesis are not prominently reported, the application of related chiral auxiliaries and bromo-compounds provides a conceptual framework for its potential utility.

Chiral auxiliaries, such as tert-butanesulfinamide, are widely used in the stereoselective synthesis of amines and their derivatives, which can then be used to construct nitrogen-containing heterocycles. rsc.org The tert-butyl group in this compound could potentially play a role in directing the stereochemical outcome of reactions, although this has not been extensively explored.

Asymmetric total syntheses of complex natural products often rely on the stereoselective formation of key intermediates. researchgate.netrsc.orgnih.govnih.gov For example, the asymmetric total synthesis of humulane (B1235185) sesquiterpenoids utilized Evans and non-Evans syn and anti-aldol reactions as key transformations to establish stereocenters. rsc.org While not directly involving this compound, these strategies underscore the importance of stereocontrolled reactions in building complex molecular frameworks. The development of stereoselective methods for the incorporation of the N-(tert-butyl)acetamide moiety could open new avenues for its use in asymmetric synthesis.

Development of Novel Synthetic Transformations and Functionalization Strategies

The quest for new synthetic methods that are efficient, selective, and environmentally benign is a continuous endeavor in organic chemistry. This compound and related compounds have the potential to be utilized in the development of novel synthetic transformations.

The reaction of N-bromoacetamides with olefins to form 2-bromo-N-bromoacetimidates represents a unique transformation that deviates from the expected allylic bromination. researchgate.net The study of the reactivity of these intermediates could lead to the discovery of new synthetic pathways.

Furthermore, the development of new catalytic systems for reactions involving bromoacetamides is an active area of research. For example, the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives from 2-bromo-N-(p-chlorophenyl)acetamide and various amines is a foundational transformation that can be optimized and expanded to a wider range of substrates and catalysts. irejournals.com

Theoretical and Computational Studies on 2 Bromo N Tert Butyl Acetamide and Its Reactions

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations are fundamental to elucidating the intricate details of reaction mechanisms. For 2-Bromo-N-(tert-butyl)acetamide, these calculations are primarily used to map out the potential energy surface for its reactions, most notably nucleophilic substitution at the α-carbon.

Detailed research findings indicate that methods like Density Functional Theory (DFT) are instrumental in this analysis. nih.govresearchgate.netresearchgate.net DFT calculations allow for the optimization of the geometries of reactants, products, and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are paramount for understanding the reaction kinetics. For the common SN2 reaction of a bromoacetamide, DFT can model the approach of a nucleophile, the simultaneous elongation of the carbon-bromine bond, and the inversion of stereochemistry at the carbon center.

| Computational Method | Application in Studying this compound | Expected Outcome |

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states. Calculation of electronic properties. | Accurate molecular structures and energies. Prediction of reaction feasibility and thermochemistry. |

| Intrinsic Reaction Coordinate (IRC) | Tracing the minimum energy path from a transition state to reactants and products. | Confirmation that a calculated transition state connects the intended reactants and products. |

| Artificial Force-Induced Reaction (AFIR) | Automated exploration of potential reaction pathways between molecules. | Comprehensive mapping of the reaction network, including potential side reactions and alternative mechanisms. |

| Rate Constant Matrix Contraction (RCMC) | Estimation of product yields in a complex reaction network based on calculated rate constants. | Prediction of major and minor products under specific reaction conditions (temperature, time). nih.gov |

These computational tools allow chemists to analyze pathways, such as the nucleophilic substitution of the bromine atom by various nucleophiles (e.g., amines, thiols), which is a characteristic reaction for this class of compounds.

Molecular Modeling and Conformational Analysis in Mechanistic Predictions

The steric bulk of the tert-butyl group is a defining feature of this compound, and its influence on reactivity is profound. Molecular modeling and conformational analysis are essential for understanding how this steric hindrance dictates the molecule's preferred shapes and, consequently, its reaction mechanisms. nih.gov

Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers to rotation around single bonds. For this compound, rotation around the N-C(O) and C(O)-CH₂Br bonds is of particular interest. The large tert-butyl group restricts rotation and can shield the electrophilic carbon center from nucleophilic attack. Computational methods, ranging from molecular mechanics (like MM2) to higher-level DFT, can calculate the steric energy associated with different conformers. The most stable conformer will be the one that minimizes steric repulsions.

Studies on sterically hindered amides and related structures have shown that significant energy penalties are associated with conformations where bulky groups are eclipsed. nih.gov In the case of this compound, molecular modeling can predict the dihedral angles of the lowest-energy conformer, revealing how the tert-butyl group orients itself relative to the reactive bromoacetyl moiety. This preferred conformation directly impacts the accessibility of the electrophilic carbon atom. A nucleophile's trajectory of approach may be limited to specific angles, potentially slowing down the reaction rate compared to less hindered analogues like 2-bromo-N-methylacetamide. chemistryworld.com Furthermore, steric strain can be so significant in crowded transition states that it may favor alternative reaction mechanisms over the typical SN2 pathway. nih.gov

| Conformer Attribute | Description | Impact on Reactivity |

| Steric Energy | The potential energy arising from repulsive forces between non-bonded atoms. | Higher steric energy in the transition state leads to a higher activation barrier and a slower reaction rate. |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining the rotation around a central bond. | Determines the 3D shape of the molecule and the accessibility of reactive sites to approaching reagents. |

| Rotational Barrier | The energy required to rotate a part of the molecule around a single bond. | High rotational barriers can lock the molecule into specific conformations, influencing its average reactivity. mdpi.com |

By simulating the dynamic behavior of the molecule, molecular dynamics (MD) can provide further insight into how conformational flexibility influences the probability of a successful reactive encounter over time. nih.govnih.gov

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry excels at establishing quantitative structure-reactivity relationships (QSRR), which correlate specific structural or electronic features of a molecule with its chemical behavior. For this compound, these studies can predict its reactivity based on calculated molecular properties and compare it to related haloacetamides. nih.govresearchgate.net

A key aspect of this analysis involves calculating local reactivity descriptors derived from DFT. researchgate.net These descriptors pinpoint the most reactive sites within a molecule. For a nucleophilic substitution reaction, the goal is to identify the most electrophilic center. The carbon atom bonded to the bromine is the expected site of attack. Computational analysis can confirm this by calculating the partial atomic charges on each atom. The carbon atom in the C-Br bond will carry a significant positive charge, making it an electrophilic site.

Another powerful tool is Frontier Molecular Orbital (FMO) theory. The reactivity of this compound towards a nucleophile is governed by the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). Computational software can visualize the LUMO of this compound, and its largest lobe is expected to be centered on the α-carbon, again identifying it as the site for nucleophilic attack.

Furthermore, local reactivity descriptors such as the Fukui function can be calculated to quantify the susceptibility of each atomic site to nucleophilic attack. researchgate.netbits-pilani.ac.in Studies on similar systems have shown that these DFT-based descriptors are effective in predicting the outcomes of substitution reactions. researchgate.net By comparing these calculated values for this compound with those of other N-substituted 2-bromoacetamides (e.g., with methyl, ethyl, or isopropyl groups), a clear trend can be established, linking the increasing steric bulk of the N-alkyl substituent to changes in electronic properties and, ultimately, to a predicted decrease in reaction rate.

| Compound | N-Substituent | Calculated Partial Charge on α-Carbon (Hypothetical Trend) | Predicted Relative Reactivity (SN2) |

| 2-Bromoacetamide (B1266107) | -H | δ+ | Highest |

| 2-Bromo-N-methylacetamide | -CH₃ | Slightly less δ+ | High |

| 2-Bromo-N-ethylacetamide | -CH₂CH₃ | Moderately less δ+ | Medium |

| 2-Bromo-N-(isopropyl)acetamide | -CH(CH₃)₂ | Less δ+ | Low |

| This compound | -C(CH₃)₃ | Least δ+ (due to inductive effect and steric shielding) | Lowest |

These computational approaches provide a robust framework for understanding and predicting the chemical behavior of this compound, bridging the gap between molecular structure and observable reactivity.

Advanced Analytical and Spectroscopic Techniques in the Research of 2 Bromo N Tert Butyl Acetamide

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation and real-time monitoring of reactions involving 2-Bromo-N-(tert-butyl)acetamide.

Nuclear Magnetic Resonance (NMR) is fundamental for confirming the successful synthesis of the target molecule by verifying its distinct structural features. In the ¹H NMR spectrum, specific resonances corresponding to the different proton environments are expected. For the tert-butyl group, a characteristic singlet peak would appear due to the nine equivalent protons. docbrown.info The methylene (B1212753) protons (-CH2-) adjacent to the bromine atom would produce another distinct signal. The amide proton (N-H) would also be visible, though its chemical shift can be variable.

Similarly, ¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the two carbons of the tert-butyl group, and the methylene carbon bonded to the bromine atom. The synthesis of related structures, such as 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, has been confirmed using ¹H and ¹³C NMR to identify characteristic signals, such as the methylene signal of the acetamide moiety. irejournals.com For instance, in the related compound 2-Bromo-N-(sec-butyl)acetamide, the bromoacetamide CH₂ group resonates at a chemical shift of δ 3.8–4.2 ppm.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The mass spectrum for the related compound 2-bromoacetamide (B1266107) shows a molecular ion peak that confirms its molecular weight. nist.gov For this compound, the mass spectrum would be expected to show a characteristic pair of peaks for the molecular ion (M+ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). docbrown.info

Furthermore, modern mass spectrometry techniques, such as Ambient Solid Analysis Probe (ASAP) coupled with a mass spectrometer, enable rapid and direct analysis of reaction mixtures. waters.com This allows for real-time monitoring of the synthesis of amides, where the disappearance of starting materials and the appearance of the product can be tracked in minutes without extensive sample preparation. waters.com This is invaluable for optimizing reaction conditions and understanding reaction kinetics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar compounds.

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ | ¹H | ~1.3-1.5 | Singlet |

| -CH₂Br | ¹H | ~3.8-4.2 | Singlet |

| -NH- | ¹H | Variable | Singlet |

| -C (CH₃)₃ | ¹³C | ~50-52 | - |

| -C(C H₃)₃ | ¹³C | ~28-30 | - |

| -C H₂Br | ¹³C | ~25-30 | - |

| -C =O | ¹³C | ~165-170 | - |

Crystallographic Analysis in Understanding Molecular Architecture and Solid-State Interactions of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. While the crystal structure of this compound itself is not detailed in the provided results, extensive crystallographic studies have been conducted on its close analogues, providing significant insights into the expected molecular architecture and intermolecular interactions.

The crystal packing of these derivatives is dominated by intermolecular hydrogen bonds. nih.govresearchgate.net Typically, a strong N-H···O hydrogen bond forms between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This interaction links the molecules into supramolecular chains or other organized structures in the solid state. nih.govresearchgate.net In some cases, weaker interactions, such as C-H···Cl and Br···Br interactions, also contribute to the stability of the crystal lattice. researchgate.net The analysis of N-(acetamide) morpholinium bromide crystals also revealed the presence of strong intermolecular hydrogen bonds. researchgate.net This detailed structural information is crucial for understanding the physical properties of these materials and for designing new molecules with specific solid-state architectures.

Table 2: Crystallographic Data for 2-Bromo-N-(4-bromophenyl)acetamide, a Derivative (Data sourced from a study by Gowda et al.) nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z (molecules/unit cell) | 4 |

Kinetic Profiling and Reaction Progress Monitoring Techniques in Mechanistic Investigations

Understanding the mechanism of a chemical reaction requires detailed knowledge of its rate and the factors that influence it. Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time to determine the reaction's rate law and gain insight into its step-by-step pathway.

For reactions involving this compound, such as its synthesis or subsequent transformations, kinetic studies are essential. A kinetic study on the reaction of N-bromoacetamide (a related precursor) with olefins revealed complex mechanistic details, including the potential for free radical and ionic pathways. researchgate.net The study highlighted how relative reactivity and reaction constants could be determined, pointing to a specific bimolecular reaction mechanism. researchgate.net

Modern analytical techniques have greatly enhanced the ability to perform detailed kinetic profiling. As mentioned previously, rapid sampling mass spectrometry can be employed to monitor reaction progress directly from the reaction vessel. waters.com By acquiring mass spectra at regular intervals, a time-course for the consumption of reactants and the formation of products can be generated. waters.com This data allows for the determination of reaction rates under various conditions (e.g., changing temperature or reactant concentrations), which is fundamental to elucidating the reaction mechanism. This approach avoids the need for traditional quenching and workup procedures at each time point, providing a more accurate and efficient means of gathering kinetic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.